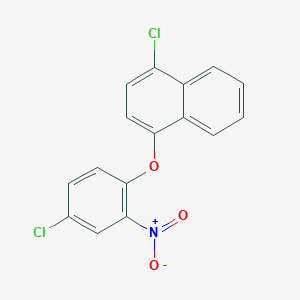
1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene is an organic compound characterized by its complex aromatic structure. It consists of a naphthalene ring substituted with a chloro group and a phenoxy group, which itself is substituted with a chloro and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene typically involves the reaction of 1-chloronaphthalene with 4-chloro-2-nitrophenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloronaphthalene, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the chloro groups.
Reduction: Formation of 1-Chloro-4-(4-chloro-2-aminophenoxy)naphthalene.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chloro groups can undergo substitution reactions. These interactions can affect biological pathways, making the compound a potential candidate for drug development and other applications.
Comparison with Similar Compounds
- 1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene
- 1-Chloro-4-(4-bromo-2-nitrophenoxy)naphthalene
- 1-Chloro-4-(4-methyl-2-nitrophenoxy)naphthalene
Comparison: 1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene is unique due to the presence of two chloro groups and a nitro group, which confer distinct reactivity and stability. Compared to its analogs with different substituents (e.g., fluoro, bromo, methyl), it exhibits different chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
132606-10-1 |
|---|---|
Molecular Formula |
C16H9Cl2NO3 |
Molecular Weight |
334.1 g/mol |
IUPAC Name |
1-chloro-4-(4-chloro-2-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H9Cl2NO3/c17-10-5-7-16(14(9-10)19(20)21)22-15-8-6-13(18)11-3-1-2-4-12(11)15/h1-9H |
InChI Key |
HRBSACNWDUIFBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















